molecular formula C11H9N3O2 B13873138 Methyl 5-pyridin-4-ylpyrimidine-2-carboxylate

Methyl 5-pyridin-4-ylpyrimidine-2-carboxylate

Cat. No.: B13873138
M. Wt: 215.21 g/mol
InChI Key: QHKJYRMLAWCQOA-UHFFFAOYSA-N
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Description

Methyl 5-pyridin-4-ylpyrimidine-2-carboxylate is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both nitrogen-containing rings in its structure imparts unique chemical properties, making it a valuable scaffold for the development of new pharmaceuticals and other functional materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-pyridin-4-ylpyrimidine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a pyridine derivative with a pyrimidine precursor under controlled conditions. For instance, the reaction between 4-aminopyridine and ethyl 2-cyano-3,3-dimethylacrylate in the presence of a base can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and temperature control to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-pyridin-4-ylpyrimidine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

Methyl 5-pyridin-4-ylpyrimidine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors, receptor agonists, and other bioactive molecules.

    Medicine: Research has indicated that derivatives of this compound may possess antiviral, anticancer, and anti-inflammatory properties, making them candidates for therapeutic development.

    Industry: The compound can be used in the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of Methyl 5-pyridin-4-ylpyrimidine-2-carboxylate and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate conversion and altering cellular processes .

Properties

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

methyl 5-pyridin-4-ylpyrimidine-2-carboxylate

InChI

InChI=1S/C11H9N3O2/c1-16-11(15)10-13-6-9(7-14-10)8-2-4-12-5-3-8/h2-7H,1H3

InChI Key

QHKJYRMLAWCQOA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(C=N1)C2=CC=NC=C2

Origin of Product

United States

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